((2S,7AR)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol
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Overview
Description
((2S,7AR)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is a fluorinated organic compound with a unique structure that includes a pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,7AR)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol typically involves the fluorination of a suitable precursor followed by cyclization to form the pyrrolizine ring Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
((2S,7AR)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, ((2S,7AR)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as fluorinated polymers and coatings. Its properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of ((2S,7AR)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- ((2S,7AR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid)
- ((2S,7AR)-2-fluorotetrahydro-1H-pyrrolizine-7a(5H)-yl)methanol hydrochloride
Uniqueness
Compared to similar compounds, ((2S,7AR)-2-fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol stands out due to its specific functional groups and stereochemistry. The presence of the fluorine atom and the hydroxyl group provides unique chemical reactivity and potential biological activity. Its distinct structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
[(2S,8R)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJRFPVPHUYVFE-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(CN2C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(C[C@@H](CN2C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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